5-methyl-N-phenylpyrazine-2-carboxamide
Description
Historical Trajectories of Pyrazine (B50134) Derivatives in Chemical Biology
Pyrazines are six-membered aromatic heterocyclic compounds containing two nitrogen atoms at the 1 and 4 positions. researchgate.nettaylorandfrancis.com The synthesis of a pyrazine derivative was first reported in 1844 by Laurent, who named the compound "amarone," later identified as 2,3,5,6-tetraphenylpyrazine. researchgate.net Naturally occurring pyrazines are found in a wide variety of food items, where they contribute significantly to the aroma and flavor of raw and processed foods. researchgate.netresearchgate.net
The biological and medicinal significance of pyrazines became prominently established with the discovery of pyrazinamide (B1679903) (PZA), a derivative of pyrazine-2-carboxamide, as a first-line antitubercular drug. taylorandfrancis.commdpi.com Discovered in an effort to create antitubercular nicotinamide (B372718) derivatives, PZA is particularly effective against semi-dormant mycobacteria and is a critical component in combination therapies for tuberculosis. mdpi.com This discovery catalyzed extensive research into pyrazine derivatives, revealing their potential for a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties. mdpi.comresearchgate.netnih.gov
Significance of N-Phenylpyrazine-2-carboxamide Scaffolds in Modern Medicinal and Agrochemical Chemistry
The N-phenylpyrazine-2-carboxamide scaffold, which connects a pyrazine ring to a phenyl ring via a carboxamide bridge, has emerged as a privileged structure in both medicinal and agrochemical research. This core structure is an analogue of pyrazinamide (PZA), and modifications to it have led to compounds with enhanced or novel biological activities. nih.gov
In medicinal chemistry, research has heavily focused on developing new antitubercular agents to combat drug-resistant strains of Mycobacterium tuberculosis. nih.gov Studies have shown that introducing a phenyl group to the carboxamide of the pyrazine ring and adding various substituents to both the pyrazine and phenyl rings can lead to compounds with significant in vitro antimycobacterial activity, often exceeding that of PZA. nih.govrsc.org For instance, derivatives such as 5-chloro-N-phenylpyrazine-2-carboxamides and 5-alkylamino-N-phenylpyrazine-2-carboxamides have demonstrated potent activity against M. tuberculosis. nih.govnih.gov The anilide motif is crucial for this activity, combining with the pyrazine core to create a new class of potential therapeutics. nih.gov
In agrochemical chemistry, N-phenylpyrazine-2-carboxamide derivatives have been investigated as herbicides and plant growth regulators. nih.govnih.gov Certain substituted N-phenylpyrazine-2-carboxamides have been found to inhibit photosynthesis by targeting the oxygen evolution rate in spinach chloroplasts. researchgate.netnih.gov Additionally, these compounds have shown antialgal activity by reducing chlorophyll (B73375) content in species like Chlorella vulgaris. nih.govnih.gov Some derivatives also act as abiotic elicitors, stimulating the production of secondary metabolites like flavonoids in plant callus cultures, which is of interest for biotechnological applications. researchgate.netnih.gov
Problem Statement and Research Rationale for Investigating the 5-Methyl-N-phenylpyrazine-2-carboxamide Substructure
The investigation into the this compound substructure is driven by the established success of modifying the 5-position of the pyrazine ring in PZA analogues. Research on related compounds has demonstrated that the substituent at this position plays a critical role in modulating biological activity.
For example, the introduction of a 5-chloro group led to 5-chloropyrazinamide (5-Cl-PZA), an inhibitor of mycobacterial fatty acid synthase I with a broad spectrum of activity, even against PZA-resistant strains. nih.gov Further studies on 5-chloro-N-phenylpyrazine-2-carboxamides revealed that many of these derivatives exhibit potent activity against M. tuberculosis H37Rv. nih.gov Similarly, the synthesis of 5-alkylamino-N-phenylpyrazine-2-carboxamides showed that varying the length of the alkyl chain could yield compounds with high antimycobacterial efficacy and low cytotoxicity. nih.govresearchgate.net It was hypothesized that these alkylamino derivatives might be metabolized to a common 5-amino-N-phenylpyrazine-2-carboxamide metabolite. csfarmacie.cz
Overview of Current Scholarly Endeavors on the N-Phenylpyrazine-2-carboxamide Class
Current research on the N-phenylpyrazine-2-carboxamide class is vibrant and multifaceted, extending beyond its initial focus on tuberculosis. Scholars are continuously exploring new synthetic methodologies and biological applications.
A significant area of research remains the development of novel anti-infective agents. Studies involve synthesizing libraries of N-phenylpyrazine-2-carboxamides with diverse substitutions on both the phenyl and pyrazine rings to optimize antimycobacterial activity and overcome drug resistance. nih.govnih.govnih.gov Recent work has also explored these scaffolds for activity against other pathogens, such as extensively drug-resistant (XDR) Salmonella Typhi, where certain derivatives have shown promising antibacterial and alkaline phosphatase inhibitory activity. mdpi.com
In addition to anti-infective research, the agrochemical potential of these compounds continues to be an active field. nih.govnih.gov Furthermore, the unique electronic properties of the pyrazine ring have led to investigations into the use of these carboxamides in material science, for example, in the study of nonlinear optical (NLO) properties. mdpi.com Synthetic efforts focus on efficient and versatile methods, such as Suzuki cross-coupling reactions, to create diverse libraries of these compounds for broad biological and materials screening. mdpi.commdpi.com This ongoing work highlights the versatility of the N-phenylpyrazine-2-carboxamide scaffold as a platform for discovering new bioactive molecules.
Research Findings on N-Phenylpyrazine-2-carboxamide Derivatives
The following tables summarize the biological activities of various N-phenylpyrazine-2-carboxamide derivatives as reported in scientific literature.
Table 1: Antimycobacterial Activity of Selected N-Phenylpyrazine-2-carboxamide Derivatives This table presents the in vitro activity of various derivatives against Mycobacterium tuberculosis and other mycobacterial strains.
| Compound Name | Substitution Pattern | Target Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | Iodo and methyl on phenyl ring | M. tuberculosis | MIC | < 2.0 µmol/L | nih.govnih.gov |
| 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | tert-Butyl and chloro on pyrazine ring; iodo and methyl on phenyl ring | M. tuberculosis | IC₉₀ | 0.819 µg/mL | nih.govdoaj.org |
| 5-chloro-N-phenylpyrazine-2-carboxamides (general series) | Chloro on pyrazine ring; various on phenyl ring | M. tuberculosis H37Rv | MIC | 1.56–6.25 µg/mL | nih.gov |
| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | Heptylamino on pyrazine ring; methyl on phenyl ring | M. tuberculosis H37Ra | MIC | 0.78 µg/mL (2.39 µM) | nih.govresearchgate.net |
| N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | Pentylamino on pyrazine ring; hydroxyl on phenyl ring | M. tuberculosis H37Ra | MIC | 3.91 µg/mL (13.02 µM) | nih.govresearchgate.net |
| N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Trifluoromethyl on phenyl ring | M. tuberculosis | MIC | ≤ 2 µg/L | rsc.org |
Table 2: Agrochemical Activity of Selected N-Phenylpyrazine-2-carboxamide Derivatives This table shows the herbicidal and plant growth regulating activities of specific derivatives.
| Compound Name | Activity Type | Target Organism/System | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Photosynthesis Inhibition | Spinach Chloroplasts | IC₅₀ | 51 µmol/L | nih.govnih.gov |
| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Antialgal (Chlorophyll Reduction) | Chlorella vulgaris | IC₅₀ | 44 µmol/L | nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-methyl-N-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C12H11N3O/c1-9-7-14-11(8-13-9)12(16)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) |
InChI Key |
MRTKYWKSRONXOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Phenylpyrazine 2 Carboxamides
Strategic Approaches to the Synthesis of the N-Phenylpyrazine-2-carboxamide Core
The formation of the central amide bond is the cornerstone of synthesizing the N-phenylpyrazine-2-carboxamide scaffold. This is typically achieved through direct amidation reactions involving activated pyrazinecarboxylic acid derivatives and substituted anilines.
A robust and widely employed method for synthesizing N-phenylpyrazine-2-carboxamides is the condensation of a pyrazinecarboxylic acid chloride with a substituted aniline (B41778). nih.govmdpi.com This reaction is a classic example of nucleophilic acyl substitution. The general procedure involves two main steps:
Activation of the Carboxylic Acid: The pyrazine-2-carboxylic acid precursor is first converted into a more reactive acyl chloride. This is commonly achieved by refluxing the acid with thionyl chloride (SOCl₂), often in an inert solvent like toluene or benzene (B151609). mdpi.comnih.gov Excess thionyl chloride is subsequently removed under vacuum to yield the crude pyrazine-2-carbonyl chloride. nih.govnih.gov
Amide Bond Formation: The resulting acyl chloride, dissolved in a dry solvent such as acetone, is then added dropwise to a solution containing the desired substituted aniline and a base. nih.govmdpi.com Pyridine is frequently used as the base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. nih.govnih.govnih.gov The reaction mixture is typically stirred at room temperature, after which the crude amide product is precipitated by pouring the mixture into cold water and can be purified by methods like column chromatography or crystallization. nih.govnih.gov
This synthetic route is highly versatile, allowing for the combination of various substituted pyrazinecarboxylic acids with a wide array of anilines to produce a large library of derivatives. nih.govmdpi.comresearchgate.net
Table 1: Examples of N-Phenylpyrazine-2-carboxamides Synthesized via Amidation
| Pyrazine (B50134) Precursor | Aniline Precursor | Resulting Compound |
|---|---|---|
| Pyrazine-2-carboxylic acid | 4-(Trifluoromethyl)aniline | N-(4-Trifluoromethylphenyl)pyrazine-2-carboxamide nih.gov |
| 6-Chloropyrazine-2-carboxylic acid | 3-Iodo-4-methylaniline | 6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide nih.gov |
| 5-tert-Butylpyrazine-2-carboxylic acid | 4-Chloro-3-methylaniline | 5-tert-Butyl-N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide nih.gov |
The availability of appropriately substituted pyrazine-2-carboxylic acids is crucial for the synthesis of the target carboxamides. These precursors are themselves synthesized through various organic chemistry routes. For instance, 5-methylpyrazine-2-carboxylic acid can be prepared from basic raw materials like methylglyoxal and o-phenylenediamine through a multi-step process involving cyclization, oxidation, and purification. google.com
Other key precursors mentioned in the synthesis of N-phenylpyrazine-2-carboxamides include:
Pyrazine-2-carboxylic acid nih.gov
6-Chloropyrazine-2-carboxylic acid mdpi.comnih.gov
5-tert-Butylpyrazine-2-carboxylic acid mdpi.comnih.gov
5-tert-Butyl-6-chloropyrazine-2-carboxylic acid mdpi.comnih.gov
5-Chloropyrazine-2-carboxylic acid nih.gov
The synthesis of these precursors allows for the introduction of desired substituents onto the pyrazine ring before the final amidation step. mdpi.com
Tailoring Structural Diversity via Substitutions on the Pyrazine Moiety
The pyrazine ring of the N-phenylpyrazine-2-carboxamide scaffold is a prime target for chemical modification to modulate the compound's properties. Substituents can be introduced either by using a pre-functionalized pyrazinecarboxylic acid precursor or by performing reactions on the assembled carboxamide.
The most direct method for introducing alkyl and halogen groups at the C5 and C6 positions is to begin the synthesis with a pyrazine-2-carboxylic acid that already contains these substituents. mdpi.com A variety of such precursors are either commercially available or can be synthesized, including 5-methyl-, 5-tert-butyl-, 6-chloro-, and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acids. mdpi.comnih.govgoogle.com By using these substituted starting materials in the amidation reaction described in section 2.1.1, a diverse range of N-phenylpyrazine-2-carboxamides with different substitution patterns on the pyrazine ring can be readily accessed. nih.govmdpi.com
Another powerful strategy for functionalizing the pyrazine ring is through nucleophilic aromatic substitution, particularly when a suitable leaving group, such as a halogen, is present at the C5 position. nih.gov This is exemplified by the synthesis of 5-alkylamino-N-phenylpyrazine-2-carboxamides. nih.gov
The process involves a two-step sequence:
First, a 5-chloro-N-phenylpyrazine-2-carboxamide intermediate is synthesized from 5-chloropyrazine-2-carboxylic acid and a substituted aniline. nih.gov
Next, the chlorine atom at the C5 position is displaced by a primary alkylamine. nih.gov This nucleophilic substitution reaction is typically carried out by stirring the 5-chloro derivative with an excess of the desired alkylamine at ambient temperature, leading to the formation of the corresponding 5-alkylamino-N-phenylpyrazine-2-carboxamide. nih.gov
This method has been used to prepare a series of derivatives with varying alkyl chain lengths (from propylamino to octylamino), demonstrating its utility in creating structural diversity. nih.gov A similar strategy can be envisioned for the synthesis of 5-amino derivatives. csfarmacie.cz
Table 2: Examples of 5-Alkylamino Derivatives via Nucleophilic Substitution
| 5-Chloro Intermediate | Nucleophile (Alkylamine) | Resulting Compound |
|---|---|---|
| 5-Chloro-N-(4-hydroxyphenyl)pyrazine-2-carboxamide | Pentylamine | N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide nih.gov |
Modifications and Substituent Effects on the N-Phenyl Ring
The N-phenyl ring provides another key site for molecular modification. The nature of the substituents on this ring can significantly influence the physicochemical properties of the entire molecule.
Diversity in the N-phenyl ring is achieved by varying the aniline starting material used in the amidation reaction (see section 2.1.1). nih.gov Researchers have successfully incorporated a wide range of substituted anilines to synthesize libraries of N-phenylpyrazine-2-carboxamides. mdpi.com The choice of aniline allows for the introduction of substituents with different electronic and steric properties.
Commonly used substituted anilines include those with:
Halogen atoms: (e.g., 2-chlorophenyl, 3-iodo-4-methylphenyl) nih.govcsfarmacie.cz
Alkyl groups: (e.g., p-tolyl, 2,5-dimethylphenyl) nih.govcsfarmacie.cz
Electron-withdrawing groups: (e.g., 4-trifluoromethylphenyl, 3,5-bis(trifluoromethyl)phenyl) nih.govmdpi.com
Electron-donating groups: (e.g., 4-hydroxyphenyl) nih.gov
The condensation of pyrazinecarboxylic acid chlorides with these varied anilines is a straightforward and effective method for systematically modifying the N-phenyl portion of the molecule and studying the resulting structure-activity relationships. nih.govmdpi.comresearchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 5-methyl-N-phenylpyrazine-2-carboxamide |
| N-Phenylpyrazine-2-carboxamide |
| Pyrazine-2-carboxylic acid |
| 5-Methylpyrazine-2-carboxylic acid |
| 6-Chloropyrazine-2-carboxylic acid |
| 5-tert-Butylpyrazine-2-carboxylic acid |
| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid |
| 5-Chloropyrazine-2-carboxylic acid |
| Pyrazine-2-carbonyl chloride |
| N-(4-Trifluoromethylphenyl)pyrazine-2-carboxamide |
| 6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide |
| 5-tert-Butyl-N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide |
| 5-tert-Butyl-6-chloro-N-(3,5-bis(trifluoromethyl)phenyl)pyrazine-2-carboxamide |
| 5-Chloro-N-phenylpyrazine-2-carboxamide |
| 5-Alkylamino-N-phenylpyrazine-2-carboxamide |
| N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide |
| 5-(Heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide |
| 5-Amino-N-phenylpyrazine-2-carboxamide |
| Thionyl chloride |
| Pyridine |
| Methylglyoxal |
| o-Phenylenediamine |
| Aniline |
| 4-(Trifluoromethyl)aniline |
| 3-Iodo-4-methylaniline |
| 4-Chloro-3-methylaniline |
| 3,5-Bis(trifluoromethyl)aniline |
| Pentylamine |
| Heptylamine |
| 2-Chlorophenylaniline |
| p-Toluidine (p-tolyl) |
| 2,5-Dimethylaniline |
Incorporation of Halogenated Phenyl Moieties
The introduction of halogen atoms onto the phenyl ring of N-phenylpyrazine-2-carboxamides is a common strategy to modify the electronic and lipophilic properties of the molecule. This is accomplished by using halogen-substituted anilines in the standard condensation reaction with a pyrazine-2-carboxylic acid chloride. nih.govnih.gov This method facilitates the synthesis of a variety of derivatives with different halogen substituents, such as chlorine, bromine, and iodine, at various positions on the phenyl ring. For instance, the reaction of 6-chloropyrazine-2-carbonyl chloride with 3-iodo-4-methylaniline yields 6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide. nih.gov The synthesis of halogen-substituted phenylpyrazinamides has been instrumental in studying the effects of halogen bonding on the supramolecular assembly of these compounds. researchgate.net
Table 1: Examples of Synthesized N-Phenylpyrazine-2-carboxamides with Halogenated Phenyl Moieties
| Pyrazine Precursor | Aniline Reactant | Final Compound |
| Pyrazine-2-carboxylic acid | 3-Iodo-4-methylaniline | N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide nih.gov |
| 6-Chloropyrazine-2-carboxylic acid | 3-Iodo-4-methylaniline | 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide nih.govnih.gov |
| 5-tert-Butylpyrazine-2-carboxylic acid | 4-Chloro-3-methylaniline | 5-tert-Butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide nih.govnih.gov |
| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid | 3-Iodo-4-methylaniline | 5-tert-Butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide nih.gov |
Introduction of Alkyl, Nitro, and Cyano Substituents on the Phenyl Ring
Following the same fundamental synthetic principle, N-phenylpyrazine-2-carboxamides featuring alkyl, nitro, and cyano groups on the phenyl ring can be prepared. The key is the selection of an aniline precursor that already contains the desired substituent. For example, to synthesize an N-(p-tolyl) derivative, p-toluidine (4-methylaniline) is used as the starting amine. nih.govnih.gov This approach has been successfully applied to create a range of 5-alkylamino-N-phenylpyrazine-2-carboxamides with various substituents on the benzene ring. nih.govnih.gov
While direct examples for nitro-substituted phenyl rings are less detailed in the immediate literature, the methodology is robust enough to accommodate nitroanilines as reactants. The introduction of a cyano group can also be achieved by using a cyano-substituted aniline. Alternatively, modern C-H cyanation techniques offer a potential route for the direct functionalization of heteroaromatic systems. nih.gov One such method involves the activation of the N-containing heterocycle with triflic anhydride, followed by the nucleophilic addition of a cyanide source like trimethylsilyl cyanide. nih.gov This protocol has proven effective for various diazines, including pyrazines. nih.gov
Table 2: Examples of Alkyl-Substituted N-Phenylpyrazine-2-carboxamides
| Pyrazine Precursor | Aniline Reactant | Final Compound |
| 5-(Heptylamino)pyrazine-2-carboxylic acid | p-Toluidine (4-methylaniline) | 5-(Heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide nih.govnih.gov |
| 5-tert-Butylpyrazine-2-carboxylic acid | 4-Chloro-3-methylaniline | 5-tert-Butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide nih.gov |
Regioselective Functionalization of the Phenyl Substituent
Regioselectivity in the functionalization of the phenyl ring is primarily controlled by the choice of the starting substituted aniline. The condensation reaction preserves the substitution pattern of the aniline precursor in the final product. For example, the synthesis of N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide is achieved by using 3-iodo-4-methylaniline, ensuring the specific placement of the iodine and methyl groups on the phenyl ring. nih.gov This substrate-controlled approach is the most straightforward method to achieve specific isomers of N-phenylpyrazine-2-carboxamides. By selecting the appropriate ortho-, meta-, or para-substituted aniline, chemists can precisely dictate the final arrangement of functional groups on the phenyl moiety, which is crucial for detailed structure-activity relationship (SAR) studies.
Advanced Synthetic Methodologies for Pyrazinecarboxamide Analogues
Beyond traditional condensation reactions, advanced methodologies are being employed to enhance the efficiency and scope of pyrazinecarboxamide synthesis.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov In the context of pyrazinamide (B1679903) derivatives, microwave heating has been successfully used to significantly reduce reaction times and improve yields for aminodehalogenation reactions. researchgate.netresearchgate.net This technique allows for rapid and efficient synthesis, with reactions that traditionally take several hours being completed in just a few minutes. nih.gov A series of pyrazinamide derivatives have been successfully synthesized using the advantages of microwave-assisted reactions, demonstrating its utility in optimizing conversion, yield, and time. researchgate.net The method is particularly effective for the coupling of precursors like 3-chloropyrazine-2-carboxamide with various ring-substituted anilines. researchgate.net
Michael Addition Reactions in Pyrazinecarboxamide Synthesis
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction involving the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). organic-chemistry.org While not a primary method for constructing the core N-phenylpyrazine-2-carboxamide scaffold itself, the Michael addition is a vital reaction in the synthesis of various heterocyclic precursors and analogues. For instance, this reaction is employed in the synthesis of pyrazoles and piperidines. beilstein-journals.orgrsc.org In the broader context of heterocyclic chemistry, domino reactions involving a Michael addition step can be used to build complex molecular architectures from simple starting materials. beilstein-journals.org For example, the synthesis of pyrano[2,3-c]pyrazoles can be achieved through a multi-component reaction where one of the key steps is a Michael addition. beilstein-journals.org
Analytical Techniques for Structural Elucidation of Synthesized Compounds
The structural confirmation and purity assessment of synthesized N-phenylpyrazine-2-carboxamides are performed using a combination of standard analytical techniques. These methods provide comprehensive information about the molecular structure, composition, and purity of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR are the most powerful tools for elucidating the precise molecular structure. nih.govimist.ma They provide information on the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the assembled scaffold and the position of substituents.
Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the synthesized compounds and to confirm their molecular formula. imist.mamdpi.com
Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the presence of key functional groups in the molecule, such as the amide C=O and N-H stretching vibrations. nih.gov
Elemental Analysis : This method provides the percentage composition of elements (C, H, N) in the compound, which is used to verify the empirical formula. nih.govcsfarmacie.cz
Melting Point Determination : The melting point is a crucial indicator of a compound's purity. A sharp and defined melting point range suggests a pure substance. nih.govcsfarmacie.cz
High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the purity of the compounds and is also employed to measure their lipophilicity by determining the capacity factor (log K). nih.govmdpi.com
Table 3: Summary of Analytical Techniques for Characterization
| Technique | Purpose | Reference |
| 1H-NMR and 13C-NMR Spectroscopy | Elucidation of molecular structure and confirmation of proton and carbon framework. | nih.govimist.ma |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | imist.mamdpi.com |
| Infrared (IR) Spectroscopy | Identification of characteristic functional groups (e.g., C=O, N-H). | nih.gov |
| Elemental Analysis | Confirmation of the empirical formula by determining elemental composition. | nih.govcsfarmacie.cz |
| Melting Point | Assessment of compound purity. | nih.govcsfarmacie.cz |
| High-Performance Liquid Chromatography (HPLC) | Determination of purity and measurement of lipophilicity (log K). | nih.govmdpi.com |
Spectroscopic and Elemental Analysis of this compound
The standard analytical techniques employed for the characterization of related N-phenylpyrazine-2-carboxamide derivatives consistently include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Elemental Analysis. These methods are crucial for confirming the molecular structure, identifying functional groups, and determining the purity and elemental composition of newly synthesized compounds.
For analogous compounds, such as the series of 5-amino-N-phenylpyrazine-2-carboxamides, researchers have reported detailed spectral data. For instance, the characterization of these related compounds typically reveals:
IR spectra showing characteristic absorption bands for N-H and C=O stretching of the amide group.
¹H NMR spectra displaying distinct signals for the protons on the pyrazine and phenyl rings, as well as the amide proton.
¹³C NMR spectra providing chemical shift values for each unique carbon atom in the molecule, including the carbonyl carbon of the amide.
Elemental analysis results that correspond closely to the calculated elemental composition for the proposed molecular formula.
However, without a specific scientific publication detailing the synthesis and characterization of this compound, providing factual and scientifically accurate data tables for its spectroscopic and elemental analysis is not possible. The generation of such data would require direct experimental measurement.
Biological Activity Profiles and Mechanistic Insights of N Phenylpyrazine 2 Carboxamides
Investigational Studies on Antimycobacterial Activity
Research into N-phenylpyrazine-2-carboxamides, which feature an amide bridge connecting pyrazine (B50134) and benzene (B151609) rings, has been driven by the urgent need for new drugs to combat drug-resistant strains of tuberculosis. mdpi.com These compounds are analogues of pyrazinamide (B1679903), a critical drug effective against semi-dormant mycobacteria. mdpi.com
Evaluation Against Mycobacterium tuberculosis Strains (e.g., H37Rv, H37Ra)
A number of substituted N-phenylpyrazine-2-carboxamides have demonstrated notable in vitro activity against the virulent Mycobacterium tuberculosis H37Rv strain. In a study evaluating a series of these compounds, N-(3-chloro-4-methylphenyl)-5-methylpyrazine-2-carboxamide was found to possess whole-cell antimycobacterial activity, with a minimum inhibitory concentration (MIC) of approximately 10 μM against M. tuberculosis H37Rv. researchgate.net
Other related derivatives have shown even greater potency. For instance, various 5-chloro-N-phenylpyrazine-2-carboxamides exhibited activity against M. tuberculosis H37Rv with MIC values in the range of 1.56–6.25 µg/mL. mdpi.comnih.gov Similarly, 5-alkylamino-N-phenylpyrazine-2-carboxamides have been reported with MICs between 0.78–3.13 µg/mL against the same strain. nih.gov The antimycobacterial evaluations are often conducted using methods like the Microplate Alamar Blue Assay (MABA), with initial screening sometimes performed by the Tuberculosis Antimicrobial Acquisition and Coordinating Facility (TAACF), which considers compounds active if they show 90% inhibition at a concentration of 6.25 µg/mL or less. mdpi.comnih.gov
| Compound | MIC (μM) | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-(3-chloro-4-methylphenyl)-5-methylpyrazine-2-carboxamide | ~10 | Not Reported | researchgate.net |
| 5-chloro-N-phenylpyrazine-2-carboxamides (general range) | Not Reported | 1.56 - 6.25 | mdpi.comnih.gov |
| 5-alkylamino-N-phenylpyrazine-2-carboxamides (general range) | Not Reported | 0.78 - 3.13 | nih.gov |
| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | Not Reported | 1.56 | mdpi.com |
Assessment Against Non-Tuberculous Mycobacterial Species (e.g., M. kansasii, M. avium, M. smegmatis)
The activity of N-phenylpyrazine-2-carboxamides extends to non-tuberculous mycobacteria (NTM), which can cause serious infections, particularly in immunocompromised individuals. The PZA analog, 5-chloropyrazinamide (5-Cl-PZA), has demonstrated a broad spectrum of activity against NTMs, including M. kansasii, M. smegmatis, and M. avium. mdpi.com
In studies involving the series that included the 5-methyl derivative, some compounds showed significant activity against Mycobacterium kansasii. researchgate.net However, no activity was observed against Mycobacterium avium for this specific series. researchgate.net In contrast, studies on 5-chloro-N-phenylpyrazine-2-carboxamides showed that certain derivatives were active against both M. kansasii and M. avium. mdpi.com For example, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide was found to inhibit these species with an MIC of 12.5 µg/mL. mdpi.com
| Compound | Species | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. kansasii | 12.5 | mdpi.com |
| M. avium | 12.5 | mdpi.com | |
| 5-chloropyrazinamide (5-Cl-PZA) | M. kansasii | Active | mdpi.com |
| M. smegmatis | Active | mdpi.com | |
| M. avium | Active | mdpi.com |
In Vitro Susceptibility Studies Against Multidrug-Resistant Mycobacterial Strains
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) poses a severe threat to global health, necessitating the development of novel agents active against these strains. mdpi.commdpi.com Research has extended to evaluating pyrazinamide derivatives against these challenging isolates. Studies on compounds structurally similar to 5-methyl-N-phenylpyrazine-2-carboxamide have yielded promising results. For instance, certain 6-alkylamino-N-phenylpyrazine-2-carboxamides were assessed for their in vitro activity against drug-resistant M. tuberculosis strains and demonstrated efficacy comparable to the reference drug isoniazid. researchgate.net This indicates that the N-phenylpyrazine-2-carboxamide scaffold is a promising starting point for developing agents to overcome drug resistance.
Exploration of Mycobacterial Target Interactions (e.g., Fatty Acid Synthase I Inhibition)
The mechanism of action for pyrazinamide and its analogues is a subject of intense investigation. A key proposed target is the mycobacterial fatty acid synthase I (FAS I), a large, multi-domain enzyme essential for the biosynthesis of long-chain fatty acids. asm.orgnih.gov The PZA analog, 5-chloropyrazinamide (5-Cl-PZA), has been shown to be an inhibitor of FAS I. mdpi.comasm.orgnih.govnih.gov Studies have demonstrated that overexpression of the fas1 gene in M. smegmatis confers resistance to 5-Cl-PZA. nih.gov
Both PZA (in its active form, pyrazinoic acid) and 5-Cl-PZA have been shown to markedly inhibit the activity of M. tuberculosis FASI. asm.orgnih.gov The inhibition of FAS I by these compounds is both concentration- and structure-dependent, with substitutions at the 5-position of the pyrazine ring affecting inhibitory activity. asm.org Given that this compound is a structural analogue of these known FAS I inhibitors, it is plausible that its antimycobacterial activity is mediated, at least in part, through the inhibition of this essential enzyme. However, direct enzymatic assays on this specific compound would be required for confirmation.
Photosynthesis Inhibitory Activity Research
In addition to their antimycobacterial properties, various N-phenylpyrazine-2-carboxamides have been investigated for their ability to act as herbicides by inhibiting photosynthesis.
Inhibition of Oxygen Evolution Rate in Isolated Chloroplasts
A number of N-phenylpyrazine-2-carboxamide derivatives have been found to inhibit the photosynthetic electron transport (PET) in isolated spinach (Spinacia oleracea L.) chloroplasts. mdpi.comresearchgate.netsciforum.net This inhibition disrupts the light-dependent reactions of photosynthesis. The mechanism for some pyrazinecarboxylic acid derivatives involves interaction with the donor side of photosystem II (PS II), a critical protein complex in the thylakoid membranes. sciforum.net
The inhibitory activity is influenced by the substituents on both the pyrazine and phenyl rings. For example, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was identified as a potent inhibitor of PET with a half-maximal inhibitory concentration (IC50) of 43.0 μmol/L. mdpi.comresearchgate.net Another related compound, 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide , was also found to be an active inhibitor of the oxygen evolution rate (OER) in spinach chloroplasts, with an IC50 value of 51.0 μmol/L. researchgate.net These findings suggest that the N-phenylpyrazine-2-carboxamide scaffold can be effectively modified to modulate photosynthesis-inhibiting activity.
| Compound | Activity (IC50) | Assay | Reference |
|---|---|---|---|
| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | 43.0 μmol/L | PET Inhibition in Spinach Chloroplasts | mdpi.comresearchgate.net |
| 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide | 51.0 μmol/L | OER Inhibition in Spinach Chloroplasts | researchgate.net |
Broader Anti-infective Investigations
The N-phenylpyrazine-2-carboxamide scaffold has been a foundation for the development of various anti-infective agents, showing a spectrum of activity against bacteria, fungi, and viruses.
The antibacterial potential of N-phenylpyrazine-2-carboxamides has yielded varied results depending on the specific substitutions on the pyrazine and phenyl rings. While some derivatives have shown promise, others have been inactive. For example, a study on 5-amino-N-phenylpyrazine-2-carboxamides revealed that 5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide exhibited moderate activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 62.5 μM. nih.gov Conversely, a broader screening of forty-two different 5-alkylamino-N-phenylpyrazine-2-carboxamides showed no significant antibacterial activity against various strains. nih.govresearchgate.net Research on 5-chloro-N-phenylpyrazine-2-carboxamides has primarily focused on antimycobacterial activity, with most compounds in one study showing MIC values between 1.56–6.25 µg/mL against Mycobacterium tuberculosis H37Rv. researchgate.net
Table 2: Antibacterial Activity of a Phenylpyrazine-2-carboxamide Analog
| Compound | Target Organism | Activity Metric (MIC) | Reference |
|---|---|---|---|
| 5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide | Staphylococcus aureus | 62.5 μM | nih.gov |
The antifungal properties of N-phenylpyrazine-2-carboxamides have been explored against various pathogenic fungi. Studies have shown that specific substitutions are crucial for activity. For instance, in a series of chlorinated N-phenylpyrazine-2-carboxamides, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide was identified as the most effective against Trichophyton mentagrophytes, with an MIC of 62.5 μmol/L. nih.govnih.gov However, investigations into 5-amino-N-phenylpyrazine-2-carboxamides did not detect any significant antifungal activity. nih.gov Similarly, a large screening of 5-alkylamino-N-phenylpyrazine-2-carboxamides found only sporadic and generally weak activity against the Candida genus. nih.govresearchgate.net
Table 3: Antifungal Activity of a Substituted N-Phenylpyrazine-2-carboxamide Analog
| Compound | Target Organism | Activity Metric (MIC) | Reference |
|---|---|---|---|
| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 μmol/L | nih.govnih.gov |
Investigations into the antiviral potential of this chemical class have shown promising results, particularly against influenza viruses. A study focusing on 5-amino-N-phenylpyrazine-2-carboxamides reported that several compounds in the series demonstrated moderate antiviral activity against influenza A viruses, with inhibitory concentrations in the tens of micromolar range. nih.gov The mechanism of action for these pyrazine derivatives is an area of ongoing research, with potential targets including viral RNA polymerase. nih.gov
Phytochemical and Agrochemical Research Applications
Beyond anti-infective roles, N-phenylpyrazine-2-carboxamides have been evaluated for their applications in agriculture, primarily as potential herbicidal agents.
The structural features of N-phenylpyrazine-2-carboxamides make them candidates for herbicidal agents, with their primary mode of action being the inhibition of photosynthesis. nih.govnih.gov This was demonstrated in studies with spinach chloroplasts, where compounds such as 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide showed high inhibitory activity on photosynthetic electron transport (PET), with an IC50 value of 43.0 μmol/L. nih.govnih.gov The herbicidal effect is linked to the disruption of the plant's ability to perform photosynthesis, which is consistent with the observed antialgal activities. nih.gov
Table 4: Photosynthesis Inhibition by a Substituted N-Phenylpyrazine-2-carboxamide Analog
| Compound | Test System | Activity Metric (IC50) | Reference |
|---|---|---|---|
| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Spinach Chloroplasts (PET Inhibition) | 43.0 μmol/L | nih.govnih.gov |
| 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide | Spinach Chloroplasts (O₂ Evolution Rate) | 51.0 μmol∙L⁻¹ | nih.gov |
Structure Activity Relationship Sar Elucidations of N Phenylpyrazine 2 Carboxamide Derivatives
Impact of Pyrazine (B50134) Ring Substituents on Biological Activity
The pyrazine ring is a core component of this class of molecules, and its substitution pattern plays a pivotal role in modulating biological activity. Alterations at various positions on this ring have been shown to significantly influence the potency and spectrum of action of the resulting compounds.
Role of Methyl Substitution at Position 5
The introduction of a methyl group at the 5-position of the pyrazine ring is a common modification in the design of N-phenylpyrazine-2-carboxamide derivatives. The title compound, 5-methyl-N-phenylpyrazine-2-carboxamide, serves as a foundational structure for understanding the impact of this substitution. The methyl group, being a small alkyl group, can influence the molecule's lipophilicity and steric profile. Research has shown that the presence of a methyl group at this position is a feature in several biologically active compounds, including those with potential therapeutic applications. nih.govresearchgate.net For instance, the compound 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide has been a subject of study, highlighting the utility of the 5-methylpyrazine-2-carboxamide (B1302251) scaffold. nih.gov The planarity of the 5-methylpyrazine-2-carboxamide molecule, with a minimal dihedral angle between the pyrazine ring and the carboxamide group, is a key structural feature. researchgate.net
Influence of Halogenation (e.g., Chlorine) at Positions 5 and 6
Halogenation of the pyrazine ring, particularly with chlorine at positions 5 and 6, has been extensively explored as a strategy to enhance biological activity. Halogens can alter the electronic properties of the ring and increase lipophilicity, which can lead to improved cell membrane permeability. nih.gov Studies have demonstrated that the presence of a halogen atom can positively influence various biological activities. researchgate.netnih.gov
For example, a series of substituted N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their antimycobacterial activity. nih.govdoaj.org In this series, compounds featuring a chlorine atom at the 6-position of the pyrazine ring, such as 6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, exhibited notable activity. nih.govdoaj.org Furthermore, the combination of a bulky alkyl group like tert-butyl at position 5 and a chlorine at position 6 has led to some of the most potent compounds in certain studies. nih.govrsc.org Specifically, 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide was identified as a highly active compound in an antituberculosis screening program. nih.govrsc.org The inhibitory activity of these compounds has also been investigated in other biological systems, such as the inhibition of oxygen evolution in spinach chloroplasts. nih.govnih.gov
| Compound | Pyrazine Ring Substituents | N-Phenyl Ring Substituents | Biological Activity Highlight | Reference |
|---|---|---|---|---|
| 6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 6-Cl | 3-I, 4-CH3 | Active inhibitor of oxygen evolution rate in spinach chloroplasts (IC50 = 51.0 μmol∙L-1). | nih.govnih.gov |
| 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 5-t-Bu, 6-Cl | 3-I, 4-CH3 | Most active in TAACF antituberculosis screening (IC90 = 0.819 µg/mL). | nih.govrsc.org |
| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | 5-t-Bu | 4-Cl, 3-CH3 | Highest reduction of chlorophyll (B73375) content in Chlorella vulgaris (IC50 = 44.0 μmol∙L-1). | nih.govnih.gov |
Effects of Alkylamino Chain Length and Branching at Position 5
Replacing a halogen or other small substituent at position 5 with an alkylamino chain introduces a new vector for SAR studies. The length and branching of this alkylamino chain can significantly affect the molecule's physicochemical properties and its interaction with biological targets.
Research into a series of 5-alkylamino-N-phenylpyrazine-2-carboxamides has provided valuable insights. nih.gov In this study, the alkylamino chain length was varied from propylamino to octylamino. Several compounds within this series demonstrated micromolar minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis H37Ra with low cytotoxicity. For example, N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide and 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide were identified as promising candidates. nih.gov This suggests that an optimal chain length exists for this particular biological target. The study also noted that modifications to the alkylamino chain, such as the introduction of terminal aryl, hydroxy, or methoxy (B1213986) groups, were generally detrimental to antimycobacterial activity. nih.gov The branching of the alkyl chain can also have a pronounced effect, often reducing activity due to steric hindrance. researchgate.net
| Compound | 5-Alkylamino Chain | N-Phenyl Ring Substituent | MIC against M. tuberculosis H37Ra (µM) | Reference |
|---|---|---|---|---|
| N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | Pentylamino | 4-OH | 13.02 | nih.gov |
| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | Heptylamino | 4-CH3 | 2.39 | nih.gov |
Contributions of N-Phenyl Ring Substituents to Activity Profiles
Analysis of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of the substituents on the N-phenyl ring can profoundly impact the biological activity of N-phenylpyrazine-2-carboxamide derivatives. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been systematically investigated. nih.govresearchgate.net
EDGs, such as hydroxyl (-OH) and alkyl groups, increase the electron density of the phenyl ring. nih.govmnstate.edu In some series of compounds, the presence of EDGs has been associated with enhanced biological activity. nih.gov Conversely, EWGs, such as trifluoromethyl (-CF3) and halogens (-Cl, -I), decrease the electron density of the ring. nih.govmdpi.com The pyrazine ring itself is considered to be electron-deficient. mdpi.com The interplay between the electronic nature of the pyrazine ring and the substituted N-phenyl ring is crucial. In the context of antimycobacterial activity, compounds with EWGs on the phenyl ring have shown significant potency. nih.govrsc.org For instance, N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide displayed four times higher activity than the standard drug pyrazinamide (B1679903) in one study. rsc.org The presence of iodine, a large and lipophilic halogen, in the N-phenyl ring was identified as being particularly important for antimycobacterial activity in several compounds. nih.govdoaj.org
Significance of Specific Halogen Substituents (e.g., Iodine, Fluorine)
The introduction of halogen substituents onto the N-phenyl ring of pyrazine-2-carboxamide derivatives has been demonstrated as a pivotal strategy in modulating their biological activity. Research has shown that both the type of halogen and its position on the phenyl ring are critical determinants of efficacy.
Notably, iodine has emerged as a particularly significant substituent for enhancing antimycobacterial activity. mdpi.com Studies on a series of N-phenylpyrazine-2-carboxamides identified N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide as one of the most potent derivatives against Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) under 2.0 μmol/L. mdpi.com Another iodo-derivative, 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide, was the most active compound in a separate antituberculosis screening program, with a 90% inhibitory concentration (IC90) of 0.819 µg/mL. mdpi.com The presence of iodine at the C-3 position of the benzene (B151609) ring was highlighted as a key factor for this enhanced activity. mdpi.com
Fluorine-containing substituents, such as trifluoromethyl (-CF3), have also been associated with potent antimycobacterial effects. mdpi.comresearchgate.net For instance, N-(3-Trifluoromethylphenyl)pyrazine-2-carboxamide showed high activity against M. tuberculosis H37Rv, with MIC values ranging from 3.13 to 6.25 μg/mL. mdpi.com
Chlorine substitution has proven beneficial for both antimycobacterial and photosynthesis-inhibiting activities. mdpi.comresearchgate.net The compound 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide displayed the highest activity against M. tuberculosis strain H37Rv among a tested series, showing 65% inhibition at a concentration of 6.25 μg/mL. mdpi.comresearchgate.net This highlights the positive effect of chlorine atoms on both the pyrazine and benzene rings. mdpi.com
Relationship Between Molecular Features and Specific Biological Activities
The biological effects of N-phenylpyrazine-2-carboxamide derivatives are intrinsically linked to their molecular architecture. Specific substitutions on both the pyrazine and the phenyl rings dictate the potency and selectivity of these compounds against different biological targets.
Correlations in Antimycobacterial Efficacy
The search for more effective antitubercular agents has led to extensive investigation of pyrazinamide (PZA) analogs, including N-phenylpyrazine-2-carboxamides. mdpi.comresearchgate.netnih.gov The core structure, featuring a -CONH- linker between the pyrazine and benzene rings, is crucial for activity, potentially by forming hydrogen bonds with receptor sites. mdpi.comnih.gov
The antimycobacterial efficacy is highly sensitive to the substitution pattern on both aromatic rings. As discussed, halogen substitution is a key factor. The presence of an iodine atom at the 3-position of the phenyl ring, often combined with a methyl group at the 4-position, consistently leads to high activity against M. tuberculosis. mdpi.com
Beyond halogens, other substituents also play a role. A study on 5-alkylamino-N-phenylpyrazine-2-carboxamides found that compounds like 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide exhibited a very low MIC of 0.78 µg/mL against M. tuberculosis H37Ra. nih.gov This suggests that modifications at the 5-position of the pyrazine ring can significantly influence potency. In contrast, a series of 5-amino-N-phenylpyrazine-2-carboxamides showed no significant activity against various mycobacterial strains, indicating that the primary amino group at this position is not favorable.
The activity of these compounds is also dependent on the pH of the environment, a known characteristic of the parent drug pyrazinamide, which is more active in an acidic medium. nih.govfrontiersin.org However, some novel derivatives have shown significant activity even at neutral pH, overcoming a limitation of PZA. rsc.org
| Compound | Test Strain | Activity (MIC/IC90) | Reference |
|---|---|---|---|
| N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | M. tuberculosis | < 2.0 μmol/L (MIC) | mdpi.com |
| 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | M. tuberculosis | 0.819 µg/mL (IC90) | mdpi.com |
| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 65% inhibition at 6.25 μg/mL | mdpi.comresearchgate.net |
| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | M. tuberculosis | 6.25 µg/mL (MIC) | researchgate.net |
| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | M. tuberculosis H37Ra | 0.78 µg/mL (MIC) | nih.gov |
| N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | M. tuberculosis H37Ra | 3.91 µg/mL (MIC) | nih.gov |
Determinants of Photosynthesis Inhibition
A number of N-phenylpyrazine-2-carboxamide derivatives have been identified as potent inhibitors of photosynthesis. mdpi.comnih.govresearchgate.net Their mechanism of action typically involves the inhibition of photosynthetic electron transport (PET) in photosystem II (PS II), a common target for commercial herbicides. mdpi.comnih.gov These compounds bind to the D1 protein within the PS II complex, thereby blocking the electron flow from plastoquinone (B1678516) Q_A to Q_B. mdpi.com
The structural features that determine the potency of photosynthesis inhibition often relate to the substituents on both the pyrazine and phenyl rings. For instance, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was found to be the most effective PET inhibitor in one series, with a 50% inhibitory concentration (IC50) of 43.0 μmol/L in spinach chloroplasts. mdpi.comresearchgate.net This highlights a positive effect for a chlorine atom on the pyrazine ring (at C6) and the phenyl ring (at C4), as well as a bulky tert-butyl group on the pyrazine ring. mdpi.com Another active compound was 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide, which had an IC50 of 51.0 μmol/L for inhibiting the oxygen evolution rate in spinach chloroplasts. nih.govresearchgate.net
The inhibitory activity is strongly dependent on the lipophilicity and the electronic effects of the substituents. researchgate.net Generally, compounds with lipophilic and/or electron-withdrawing substituents on the benzene moiety tend to show higher activity. researchgate.net
| Compound | Assay System | Activity (IC50) | Reference |
|---|---|---|---|
| 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Spinach Chloroplasts (PET inhibition) | 43.0 μmol/L | mdpi.comresearchgate.net |
| 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide | Spinach Chloroplasts (OER inhibition) | 51.0 μmol/L | nih.govresearchgate.net |
| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Chlorella vulgaris (Chlorophyll reduction) | 44.0 μmol/L | nih.gov |
Physicochemical Descriptors in SAR Analysis
Computational and Experimental Assessment of Lipophilicity
Lipophilicity is a critical parameter that influences the ability of a compound to traverse biological membranes and reach its target site. nih.gov For N-phenylpyrazine-2-carboxamides, a clear relationship between lipophilicity and biological activity has been established for both antimycobacterial and photosynthesis-inhibiting effects. mdpi.comresearchgate.net
This property is often quantified as the logarithm of the partition coefficient (log P). Both experimental methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), and computational methods (e.g., ClogP) are used to determine these values. mdpi.comnih.gov Studies have shown that increasing lipophilicity can initially enhance activity, but excessive lipophilicity may lead to a decrease in efficacy, suggesting an optimal range for this parameter. researchgate.net For photosynthesis inhibitors, lipophilicity is considered a dominant determinant of their activity. nih.gov The design of new derivatives often targets compounds with lipophilic and electron-withdrawing substituents to enhance potency. researchgate.net
Exploration of Solubility Effects on Biological Assays
The aqueous solubility of drug candidates is a crucial factor that can significantly impact the reliability of biological assay results. researchgate.net In the development of N-phenylpyrazine-2-carboxamide derivatives, poor solubility has been a recurring challenge. nih.gov In some screening campaigns, synthesized compounds could not be tested for their antimycobacterial activity because they were insoluble in solvents compatible with the culture experiments. nih.gov
This highlights the importance of considering and optimizing solubility during the drug design process. Structural modifications aimed at improving biological activity, such as increasing lipophilicity, can inadvertently decrease aqueous solubility. Therefore, a balance must be struck. Future work on this class of compounds will need to focus on structural modifications that not only enhance biological activity and cytotoxicity profiles but also improve physicochemical properties like solubility to ensure accurate biological evaluation and better potential for in vivo applications. researchgate.net
Advanced Computational and Spectroscopic Investigations
Vibrational Spectroscopic InvestigationsNo specific studies found for 5-methyl-N-phenylpyrazine-2-carboxamide.
FT-IR and FT-Raman Spectroscopy for Bond Vibrational Modes
The vibrational modes of this compound can be predicted by analyzing the FT-IR and FT-Raman spectra of structurally similar compounds. The key functional groups in this molecule are the 5-methyl-pyrazine ring, the N-phenyl group, and the carboxamide linkage. The vibrational spectra are expected to show characteristic bands corresponding to the stretching and bending vibrations of these moieties.
For instance, studies on various N-substituted pyrazine-2-carboxamides provide insight into the expected vibrational frequencies. researchgate.netresearchgate.net Research on compounds such as N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide and 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide has involved detailed vibrational assignments based on experimental FT-IR and FT-Raman spectra, supported by computational methods. researchgate.netchemrxiv.org
The N-H stretching vibration of the amide group in pyrazine-2-carboxamide derivatives is typically observed in the region of 3300-3500 cm⁻¹. uantwerpen.be The exact position can be influenced by hydrogen bonding. The carbonyl (C=O) stretching of the amide group is a strong absorption in the IR spectrum, generally appearing in the range of 1640-1680 cm⁻¹.
The pyrazine (B50134) ring itself has a set of characteristic stretching and bending vibrations. The C-H stretching vibrations of the pyrazine ring are expected above 3000 cm⁻¹. The ring stretching vibrations, which involve the C-C and C-N bonds within the ring, typically appear in the 1400-1600 cm⁻¹ region. The ring breathing modes for pyrazine derivatives have been theoretically assigned at wavenumbers around 952 cm⁻¹. researchgate.net
The methyl group attached to the pyrazine ring will exhibit symmetric and asymmetric stretching vibrations, typically found in the 2850-2980 cm⁻¹ range. Methyl bending vibrations are expected at lower wavenumbers.
The phenyl group will also contribute its characteristic vibrations. The C-H stretching vibrations of the phenyl ring are typically observed between 3000 and 3100 cm⁻¹. The C-C stretching vibrations within the phenyl ring usually appear as a set of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear at lower frequencies.
Based on data from related pyrazine carboxamides, a predicted set of vibrational modes for this compound is presented in the table below.
| Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted FT-Raman Wavenumber (cm⁻¹) |
| N-H Stretch | ~3350 | ~3350 |
| Aromatic C-H Stretch (Pyrazine & Phenyl) | ~3050-3100 | ~3050-3100 |
| Methyl C-H Stretch | ~2950-2980 | ~2950-2980 |
| Carbonyl (C=O) Stretch | ~1670 (strong) | ~1670 (weak) |
| Pyrazine & Phenyl Ring C=C/C=N Stretch | ~1400-1600 | ~1400-1600 |
| N-H Bend | ~1550 | ~1550 |
| Methyl Bend | ~1380, ~1450 | ~1380, ~1450 |
| C-N Stretch | ~1250-1350 | ~1250-1350 |
| Pyrazine Ring Breathing | ~950 | ~950 |
| Phenyl Ring Breathing | ~1000 | ~1000 |
| C-H Out-of-Plane Bending | ~700-900 | ~700-900 |
Note: The wavenumbers presented in this table are approximate and are based on an analysis of structurally related compounds. The actual experimental values for this compound may vary.
Correlation of Experimental and Theoretically Derived Spectroscopic Data
In the study of novel compounds like this compound, where experimental data may be scarce, computational methods are invaluable. Density Functional Theory (DFT) has been successfully employed to predict the vibrational spectra of various pyrazine carboxamide derivatives. researchgate.netchemrxiv.org These theoretical calculations provide a powerful tool for the assignment of experimental FT-IR and FT-Raman bands.
The general approach involves optimizing the molecular geometry of the compound using a selected DFT functional and basis set. Following this, the vibrational frequencies are calculated. The theoretically obtained wavenumbers are often scaled by a factor to correct for anharmonicity and the approximations inherent in the computational method, thereby improving the agreement with experimental data.
For pyrazine carboxamide derivatives such as N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, a good correlation between the experimental and scaled theoretical vibrational frequencies has been reported. researchgate.net This correlation allows for a detailed and reliable assignment of the observed spectral bands to specific vibrational modes of the molecule. For instance, the redshift observed in the N-H stretching frequency in the experimental IR spectrum compared to the computed value can indicate the presence and strength of intermolecular hydrogen bonding in the solid state. researchgate.net
The potential energy distribution (PED) analysis, which is performed as part of the computational study, provides a quantitative description of the contribution of individual internal coordinates to each normal mode of vibration. This is crucial for an unambiguous assignment of the vibrational bands, especially in complex molecules where many vibrations can be coupled.
Therefore, for this compound, a theoretical study employing DFT would be highly beneficial. It would not only predict the FT-IR and FT-Raman spectra but also aid in the interpretation of any future experimental spectroscopic data obtained for this compound. The correlation between the predicted and experimental spectra would provide a high degree of confidence in the structural characterization of the molecule.
Future Research Trajectories and Broader Academic Implications
Design of Novel Pyrazine-Based Scaffolds with Enhanced Biological Profiles
The N-phenylpyrazine-2-carboxamide scaffold is a versatile platform for the development of new therapeutic agents. Research on related compounds has demonstrated significant antimycobacterial activity. For instance, studies on various substituted N-phenylpyrazine-2-carboxamides have shown promising results against Mycobacterium tuberculosis. nih.govnih.gov This suggests that 5-methyl-N-phenylpyrazine-2-carboxamide could serve as a starting point for the design of novel analogues with enhanced biological profiles.
Future research could focus on systematic modifications of the this compound structure. This would involve introducing different substituents at various positions on both the pyrazine (B50134) and phenyl rings to explore the structure-activity relationships (SAR). For example, the introduction of alkylamino groups at the 5-position of the pyrazine ring has been shown to yield compounds with significant antimycobacterial activity. nih.govcsfarmacie.cz Similarly, substitutions on the phenyl ring could modulate the compound's lipophilicity, electronic properties, and steric interactions, all of which can profoundly impact its biological activity.
A systematic approach to generating a library of derivatives and screening them against a panel of biological targets could uncover lead compounds for various diseases. The data from such studies would be invaluable in building a comprehensive understanding of the SAR for this class of compounds.
Exploration of Multi-Target Modulators Derived from the Pyrazinecarboxamide Class
The concept of multi-target modulators, single compounds designed to interact with multiple biological targets, is a growing area of interest in drug discovery. This approach can offer advantages in treating complex diseases where multiple pathways are involved. The pyrazinecarboxamide scaffold is well-suited for the development of such agents.
For instance, by incorporating specific functional groups, it may be possible to design derivatives of this compound that act on different enzymes or receptors. The inherent versatility of the pyrazine ring and the phenyl group allows for the attachment of various pharmacophores known to interact with specific targets. Future research could explore the design of hybrid molecules that combine the pyrazinecarboxamide core with other known active moieties to create multi-target ligands. This could lead to the development of novel therapeutics with improved efficacy and a reduced likelihood of drug resistance.
Integration of Cheminformatics and Machine Learning in Pyrazine Derivative Discovery
The development of new pyrazine derivatives can be significantly accelerated through the use of cheminformatics and machine learning. These computational tools can be employed to predict the properties and activities of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR) models can be developed for the pyrazinecarboxamide class based on existing experimental data for related compounds. These models can then be used to predict the biological activity of novel derivatives of this compound. Machine learning algorithms can analyze large datasets of chemical structures and biological activities to identify complex patterns and relationships that may not be apparent from traditional analysis.
By integrating these computational approaches into the discovery pipeline, researchers can explore a vast chemical space in a time- and cost-effective manner, ultimately leading to the faster identification of new drug candidates.
Development of Sustainable and Efficient Synthetic Routes for Complex Pyrazine Structures
The advancement of research into this compound and its derivatives will depend on the availability of efficient and sustainable synthetic methods. While general methods for the synthesis of N-phenylpyrazine-2-carboxamides exist, often involving the coupling of a pyrazinecarboxylic acid chloride with an aniline (B41778) derivative nih.gov, there is always room for improvement.
Future research in this area could focus on the development of greener synthetic methodologies. This might include the use of more environmentally friendly solvents, catalysts, and reagents. One-pot reactions and flow chemistry approaches could also be explored to improve efficiency and reduce waste. The development of robust and scalable synthetic routes will be crucial for the translation of any promising research findings into practical applications.
Q & A
Q. How does crystal packing influence physicochemical properties?
- Methodological Answer : X-ray diffraction reveals intermolecular interactions (e.g., N–H···O hydrogen bonds and π-π stacking) that affect solubility and stability. For example, planar pyrazine rings in 5-methyl derivatives facilitate tight packing, reducing aqueous solubility but enhancing thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
